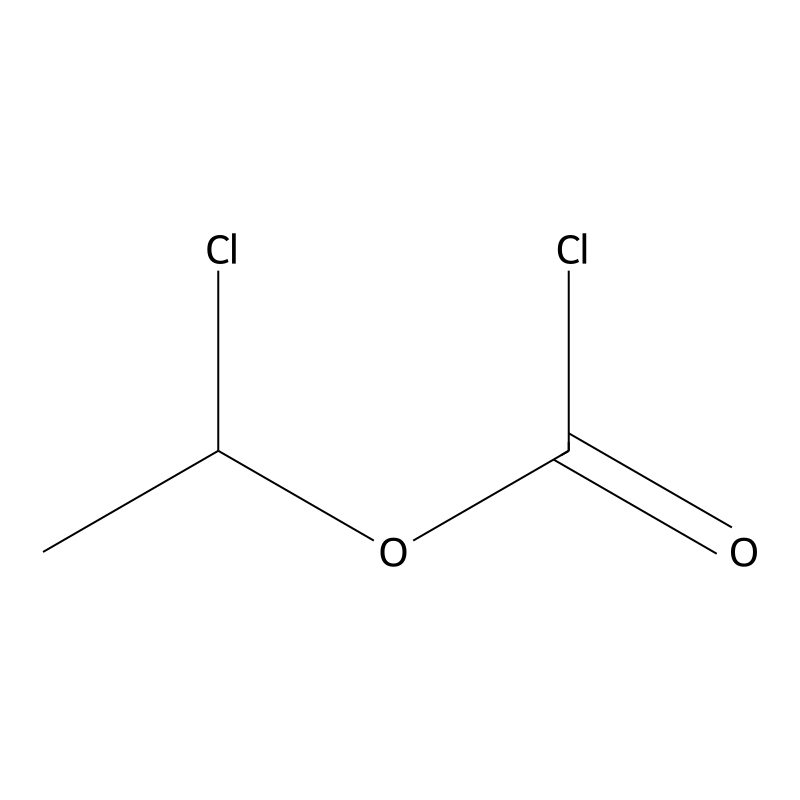

1-Chloroethyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Demethylation Reactions

- One prominent use of 1-Chloroethyl chloroformate is in N-demethylation reactions. This involves removing a methyl group (CH3) attached to a nitrogen atom (N) in a molecule. This process is crucial for studying the metabolism of drugs and other biologically active compounds. For instance, researchers have employed 1-Chloroethyl chloroformate for N-demethylation during the determination of multiple drugs of abuse in biological fluids using capillary electrophoresis with native fluorescence and laser-induced fluorescence detection [1].

[1] Reference: Determination of Multiple Drugs of Abuse in Biological Fluids Using Capillary Electrophoresis with Native Fluorescence and Laser-Induced Fluorescence Detection After Derivatization with 1-Chloroethyl Chloroformate, Electrophoresis, 2002, 23 (12-13), 1908-1916

Cleaving Protecting Groups

- -Chloroethyl chloroformate finds application in cleaving protecting groups, a technique commonly used in organic synthesis. Protecting groups are introduced temporarily to shield specific functional groups within a molecule while allowing modifications at other sites. 1-Chloroethyl chloroformate can be used to cleave certain protecting groups, enabling further manipulation of the molecule. For example, research has explored its use to cleave benzhydryl groups from amines [2].

[2] Reference: Selective Cleavage of Benzhydryl and Related Aryloxymethyl Protecting Groups with 1-Chloroethyl Chloroformate, The Journal of Organic Chemistry, 1981, 46 (26), 5488-5491

Catalyst in Desilylation Reactions

- -Chloroethyl chloroformate can act as a catalyst in desilylation reactions. This involves removing a silyl group (SiR3, where R can be an alkyl, aryl, or other group) attached to a molecule. Desilylation is a vital step in organic synthesis to unveil the desired functional group. Research has documented its use as a catalyst in chemoselective desilylation of silyl-protected alcohols [3].

[3] Reference: Chemoselective Desilylation of Silyl-Protected Alcohols with 1-Chloroethyl Chloroformate, Synthesis, 1982, (1), 74-75

1-Chloroethyl chloroformate is a chemical compound with the molecular formula C₃H₄Cl₂O₂. It is classified as an acid halide, specifically a chloroformate, and is known for its reactivity with water and various organic compounds. This compound is a colorless liquid that can produce harmful vapors and is considered extremely hazardous due to its corrosive nature and potential health risks upon exposure .

ACE-Cl is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

- Toxicity: Data on specific toxicity is limited, but it is likely to be corrosive and irritating to skin, eyes, and respiratory system due to the presence of acid chloride functionality [].

- Flammability: Flammable liquid [].

- Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

- Personal Protective Equipment: Always wear gloves, safety glasses, and a fume hood when handling ACE-Cl [].

- Hydrolysis: Reacts with water to form ethanol, hydrochloric acid, and carbon dioxide. This reaction can release toxic fumes and should be managed carefully .

- N-dealkylation: Used as a reagent for the selective N-dealkylation of tertiary amines, facilitating the removal of alkyl groups from nitrogen atoms in organic compounds .

- Formation of Alkyl Iodides: It can convert alcohols into alkyl iodides through the formation of alkyl alpha-chloroethyl carbonates .

1-Chloroethyl chloroformate exhibits significant biological activity, primarily as a toxic agent. Acute exposure can lead to severe respiratory tract irritation, skin burns, and eye damage. Inhalation of vapors may result in pulmonary edema within 72 hours post-exposure . The compound's toxicity is attributed to its ability to react violently with biological tissues, causing corrosive injuries and potential systemic effects if absorbed through the skin or ingested .

The synthesis of 1-chloroethyl chloroformate can be achieved through several methods:

- From Acetaldehyde and Diphosgene: A common method involves reacting acetaldehyde with diphosgene under controlled conditions to yield 1-chloroethyl chloroformate .

- Alternative Routes: Various synthetic routes exist that utilize different starting materials and conditions, allowing for flexibility in laboratory settings .

1-Chloroethyl chloroformate finds applications in various fields:

Research indicates that 1-chloroethyl chloroformate interacts with several classes of compounds:

- Reactivity with Alcohols: It reacts readily with alcohols to form esters, which can lead to further transformations in synthetic pathways.

- Compatibility with Nucleophiles: The compound reacts with nucleophiles such as Grignard reagents, forming ketones or alcohols depending on the reaction conditions .

Similar Compounds: Comparison

Several compounds are structurally or functionally similar to 1-chloroethyl chloroformate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl chloroformate | C₃H₅ClO₂ | Less toxic; used as a reagent for similar reactions |

| Methyl chloroformate | C₂H₃ClO₂ | More volatile; often used in gas-phase reactions |

| Benzyl chloroformate | C₈H₇ClO₂ | Aromatic compound; used in organic synthesis |

Uniqueness of 1-Chloroethyl Chloroformate

1-Chloroethyl chloroformate stands out due to its specific reactivity profile as an acid halide. Its ability to selectively N-dealkylate tertiary amines distinguishes it from other chloroformates that may not exhibit this level of specificity or reactivity towards nitrogen-containing compounds. Additionally, its hazardous nature necessitates careful handling, making it a subject of interest in safety studies within chemical laboratories .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (98.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (83.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant